molecular formula C15H26O5 B8575206 Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate

Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate

Cat. No. B8575206
M. Wt: 286.36 g/mol
InChI Key: ZNPCSHGEHBCLDE-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of dimethyl 3-[1-(2-(tert-butyldiphenylsiloxy)ethyl)cyclohexyl]-1,1-propanedicarboxylate (500 mg) in tetrahydrofuran (10 mL) was added a 1M tetrabutylammonium fluoride/tetrahydrofuran solution (1.9 mL) at room teperature. The solution was stirred at room temperature for 3 hours. Water was added to the solution, and it was extracted with ethyl acetate. The organic layer was washed in turn with an aqueous ammonium chloride solution, and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=1:1) to give the title compound (180 mg).
Name
dimethyl 3-[1-(2-(tert-butyldiphenylsiloxy)ethyl)cyclohexyl]-1,1-propanedicarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:19][CH2:20][C:21]1([CH2:27][CH2:28][CH:29]([C:34]([O:36][CH3:37])=[O:35])[C:30]([O:32][CH3:33])=[O:31])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.O>O1CCCC1>[OH:1][CH2:19][CH2:20][C:21]1([CH2:27][CH2:28][CH:29]([C:30]([O:32][CH3:33])=[O:31])[C:34]([O:36][CH3:37])=[O:35])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2.3|

Inputs

Step One
Name
dimethyl 3-[1-(2-(tert-butyldiphenylsiloxy)ethyl)cyclohexyl]-1,1-propanedicarboxylate
Quantity
500 mg
Type
reactant
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CCC1(CCCCC1)CCC(C(=O)OC)C(=O)OC
Name
Quantity
1.9 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed in turn with an aqueous ammonium chloride solution, and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC1(CCCCC1)CCC(C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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